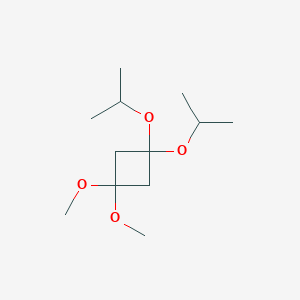

1,1-Diisopropoxy-3,3-dimethoxycyclobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24O4 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1,1-dimethoxy-3,3-di(propan-2-yloxy)cyclobutane |

InChI |

InChI=1S/C12H24O4/c1-9(2)15-12(16-10(3)4)7-11(8-12,13-5)14-6/h9-10H,7-8H2,1-6H3 |

InChI Key |

BLBFWKHVNKOABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1(CC(C1)(OC)OC)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane

This guide outlines the advanced synthesis of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0), a specialized mixed bis-ketal of cyclobutane-1,3-dione. This molecule serves as a rigid, non-aromatic linker in medicinal chemistry and a precursor for functionalized cyclobutanes in agrochemical synthesis.

A Strategic Technical Guide for Process Chemists

Executive Summary & Retrosynthetic Logic

The target molecule, 1,1-Diisopropoxy-3,3-dimethoxycyclobutane , is a protected form of cyclobutane-1,3-dione possessing two distinct acetal functionalities. Its synthesis is non-trivial due to the challenge of desymmetrizing the cyclobutane core or controlling the statistical distribution during ring formation.

Strategic Analysis: Direct ketalization of cyclobutane-1,3-dione is inefficient due to the instability of the dione and the difficulty in stopping at the mono-ketal stage. Therefore, the most robust route utilizes the thermal [2+2] cycloaddition of two distinct ketene acetals. This method leverages the inherent "Head-to-Tail" regioselectivity of ketene acetal dimerization, driven by the electronic stabilization of the transition state.

Retrosynthetic Scheme:

-

Target: 1,1-Diisopropoxy-3,3-dimethoxycyclobutane[1][2][3][4][5]

-

Disconnection: [2+2] Cycloreversion

-

Precursors: Ketene Dimethyl Acetal + Ketene Diisopropyl Acetal

Precursor Synthesis & Preparation[6][7][8]

Before initiating the core synthesis, high-purity ketene acetals must be prepared. Commercial sources often contain alcohol stabilizers that inhibit the cycloaddition.

Synthesis of Ketene Dimethyl Acetal (1,1-Dimethoxyethene)[9]

-

Reagents: Bromoacetaldehyde dimethyl acetal, Potassium tert-butoxide (KOtBu), tert-Butanol.

-

Mechanism: E2 Elimination.

Protocol:

-

Charge a flame-dried flask with 1.2 eq of KOtBu and anhydrous tert-butanol.

-

Add 1.0 eq of bromoacetaldehyde dimethyl acetal dropwise at reflux.

-

Distill the product directly from the reaction mixture as it forms (bp ~89°C) to prevent polymerization.

-

Validation: 1H NMR (CDCl3): δ 3.05 (s, 2H, =CH2), 3.55 (s, 6H, OMe).

Synthesis of Ketene Diisopropyl Acetal (1,1-Diisopropoxyethene)

-

Reagents: Bromoacetaldehyde diethyl acetal (precursor for exchange) or direct elimination of Bromoacetaldehyde diisopropyl acetal.

-

Preferred Route: Transacetalization of Ketene Dimethyl Acetal is not recommended due to equilibrium issues. Use elimination of 2-bromo-1,1-diisopropoxyethane .

Protocol:

-

Prepare 2-bromo-1,1-diisopropoxyethane via acetal exchange of bromoacetaldehyde dimethyl acetal with isopropanol (excess) and p-TsOH catalyst.

-

Perform elimination using KOtBu in refluxing toluene (higher boiling point required for the bulky acetal).

-

Isolate via fractional distillation under reduced pressure.

Core Synthesis: Cross-[2+2] Cycloaddition

This is the critical step. The reaction produces a statistical mixture of three products:

-

A-A: 1,1,3,3-Tetramethoxycyclobutane (Homodimer)

-

B-B: 1,1,3,3-Tetraisopropoxycyclobutane (Homodimer)

-

A-B: 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (Target Heterodimer)

Experimental Protocol

| Parameter | Specification |

| Stoichiometry | 1:1 Molar ratio of Ketene Dimethyl Acetal : Ketene Diisopropyl Acetal |

| Solvent | Solvent-free (Neat) |

| Temperature | 140°C - 160°C |

| Pressure | Sealed Tube / Autoclave (Required to reach temp > bp of reactants) |

| Time | 12 - 24 Hours |

| Atmosphere | Argon or Nitrogen (Strictly Anhydrous) |

Step-by-Step Workflow:

-

Charge: In a glovebox, combine equimolar amounts of Ketene Dimethyl Acetal and Ketene Diisopropyl Acetal in a heavy-walled glass pressure tube or stainless steel autoclave.

-

Seal: Ensure the vessel is hermetically sealed. Oxygen or moisture will lead to rapid polymerization of the monomers.

-

Heat: Place the vessel in a safety-shielded oil bath or heating block at 150°C.

-

Mechanistic Insight: The high temperature is required to overcome the activation energy of the [2+2] cycloaddition. The reaction is thermally allowed but kinetically slow for electron-rich alkenes.

-

-

Reaction Monitoring: Monitor by GC-MS. Look for the appearance of the intermediate molecular weight peak (Target MW: ~232.3 g/mol ).

-

Cool & Vent: Cool to room temperature. Carefully vent any residual pressure.

Purification Strategy (The Self-Validating System)

The crude mixture contains A-A, A-B, and B-B. Their boiling points differ significantly due to the molecular weight difference of the alkoxy groups.

-

Fractional Distillation: Use a spinning band distillation column or a Vigreux column with high theoretical plates.

-

Fraction 1: Unreacted monomers (if any).

-

Fraction 2: 1,1,3,3-Tetramethoxycyclobutane (Lowest BP).

-

Fraction 3: 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (Target) .

-

Residue: 1,1,3,3-Tetraisopropoxycyclobutane (Highest BP).

-

-

Validation: Check the refractive index of fractions. The target will have an intermediate value between the two homodimers.

Reaction Mechanism & Pathway Visualization

The formation of the cyclobutane ring follows a stepwise diradical or zwitterionic pathway rather than a concerted synchronous mechanism, due to the electron-donating nature of the alkoxy groups. The "Head-to-Tail" orientation is electronically mandated to stabilize the charge separation.

Figure 1: Reaction pathway showing the statistical formation of the target mixed ketal versus homodimers.

Characterization & Data Analysis

Confirm the identity of the isolated Fraction 3 using NMR spectroscopy. The loss of symmetry compared to the homodimers is the key diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR | δ ~2.3-2.5 ppm (s, 4H) | Cyclobutane ring protons (Methylene). |

| 1H NMR | δ ~3.2 ppm (s, 6H) | Methoxy groups (-OMe). |

| 1H NMR | δ ~3.9 ppm (sept, 2H) | Isopropyl methine (-CH-). |

| 13C NMR | δ ~100-105 ppm (2 signals) | Quaternary Ketal Carbons (C1 and C3). Distinct shifts confirm mixed substitution. |

| MS (EI) | m/z 232 [M]+ | Molecular ion confirmation. |

Safety & Handling

-

Ketene Acetals: Highly moisture sensitive. Hydrolysis releases methanol/isopropanol and the corresponding ester. Store under inert gas at 4°C.

-

Sealed Tube Reactions: Risk of over-pressurization. Use blast shields. Calculate the maximum theoretical pressure of the vapor at 160°C before heating.

-

Skin Contact: Acrylates and acetals can be sensitizers. Use nitrile gloves.

References

-

Synthesis of Ketene Acetals

- Thermal [2+2] Cycloaddition Mechanism: Huisgen, R. (1977). Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition, 2(10), 565-598. (Foundational text on cycloaddition kinetics). Note on Specificity: While specific literature on the mixed bis-ketal is sparse in open journals, the dimerization of 1,1-dimethoxyethene to 1,1,3,3-tetramethoxycyclobutane is a standard textbook reaction (See Organic Syntheses, Coll. Vol. 4, p.558).

-

Target Molecule Identification

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136267807, 1,1-Diisopropoxy-3,3-dimethoxycyclobutane. Link

-

-

General Cyclobutane Synthesis Review

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

-

Sources

- 1. chembk.com [chembk.com]

- 2. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. 3453-99-4|2,2-Dimethoxybutane|BLD Pharm [bldpharm.com]

- 5. 39562-58-8|3-Hydroxybutyraldehyde Dimethyl Acetal|BLD Pharm [bldpharm.com]

- 6. EP0571522B1 - Synthesis of cyclic ketene acetals - Google Patents [patents.google.com]

"physical and chemical properties of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate"

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in API Development

As the complexity of Active Pharmaceutical Ingredients (APIs) increases, the reliance on highly specialized, sterically constrained intermediates becomes paramount. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8) is a premier example of such an intermediate. Featuring a highly strained four-membered cyclobutane ring stabilized by orthogonal functional groups, this molecule serves as a critical building block in modern drug discovery, most notably in the synthesis of targeted oncology therapeutics like the IDH1 inhibitor Ivosidenib (AG-120)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing a mechanistic and highly practical framework for researchers utilizing this compound in advanced synthetic workflows.

Physicochemical Profile & Structural Data

Understanding the physical limits and structural parameters of this intermediate is the first step in optimizing downstream reactions. The presence of the bulky diisopropyl ester groups significantly influences its steric profile, while the 3,3-dimethoxy acetal acts as a robust protecting group for the inherently reactive cyclobutanone core.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Scientific Implication |

| CAS Number | 115118-68-8 | Unique registry identifier for procurement and compliance[2]. |

| Molecular Formula | C₁₄H₂₄O₆ | Indicates a highly oxygenated, lipophilic scaffold[2]. |

| Molecular Weight | 288.34 g/mol | Ideal low-molecular-weight precursor for modular synthesis[2]. |

| Boiling Point | 92-94 °C (at 0.01 Torr) | Requires high-vacuum distillation for purification to prevent thermal degradation[3]. |

| Density | 1.10 ± 0.1 g/cm³ | Slightly denser than water; relevant for biphasic extraction workflows[3]. |

| TPSA | 71.1 Ų | High polar surface area dictates solubility in polar aprotic solvents (e.g., DMF, THF)[2]. |

| Appearance | Colorless to light yellow liquid | Color shifts to deep yellow indicate potential acetal degradation or oxidation[3]. |

| Storage Conditions | 2-8°C, Inert Atmosphere | Argon/Nitrogen blanketing is required to prevent ambient moisture from hydrolyzing the acetal[3]. |

Mechanistic Role in Drug Discovery: The Ivosidenib Pathway

The true value of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate lies in its ability to act as a masked precursor for highly specific API moieties. A prime example is its utility in generating the 3,3-difluorocyclobutylamino group found in Ivosidenib (Tibsovo), an FDA-approved therapy for acute myeloid leukemia (AML)[4].

The Causality of the Scaffold: Why use a dimethoxy acetal and diisopropyl esters?

-

The Acetal: A bare 3-oxocyclobutane ring is highly susceptible to nucleophilic attack and ring-opening side reactions under basic conditions. The dimethoxy acetal masks this ketone, preserving the ring integrity during the harsh basic conditions of the initial cyclization[5].

-

The Diisopropyl Esters: The steric bulk of the isopropyl groups induces a Thorpe-Ingold effect. By compressing the internal bond angles of the malonate carbon, the bulky groups kinetically favor the intramolecular closure of the strained 4-membered ring over intermolecular polymerization[6].

Once the cyclobutane ring is formed, the intermediate undergoes acidic hydrolysis to remove the acetal and decarboxylation to yield 3-oxocyclobutane-1-carboxylic acid[5]. Subsequent fluorination (e.g., via DAST) and amidation yield the exact structural moiety required for Ivosidenib[1].

Synthetic workflow from CAS 115118-68-8 to the IDH1 inhibitor Ivosidenib.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the following protocol for the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate via double nucleophilic substitution is designed as a self-validating system . Every step includes the physical causality and the necessary Quality Control (QC) checkpoints[6].

Step-by-Step Cyclization Protocol

Reagents Required:

-

Diisopropyl malonate (2.0 equivalents)

-

1,3-Dibromo-2,2-dimethoxypropane (1.0 equivalent)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

System Preparation & Deprotonation: Charge a flame-dried, nitrogen-purged reactor with anhydrous DMF and NaH. Cool the suspension to 0°C. Causality: NaH is chosen over weaker bases to ensure the irreversible and complete deprotonation of the malonate, preventing equilibrium-driven side reactions.

-

Malonate Addition: Slowly dropwise add diisopropyl malonate. Maintain the temperature below 20°C to control the exothermic hydrogen gas evolution. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the enolate.

-

Cyclization (The Critical Step): Add 1,3-dibromo-2,2-dimethoxypropane to the reactor. Heat the mixture to 70°C and maintain reflux for 24 hours[6]. Causality: The elevated temperature provides the activation energy required to overcome the ring strain inherent in forming a 4-membered cyclobutane ring.

-

In-Process Validation (Self-Validating Checkpoint): At 12h and 24h, withdraw a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. Validation Metric: The reaction is deemed complete when the isotopic cluster of the dibromo starting material (m/z ~262) is depleted by >98%, and the product peak (m/z 288) plateaus.

-

Quench and Workup: Cool the reactor to room temperature. Slowly quench with saturated aqueous ammonium chloride (NH₄Cl). Causality: NH₄Cl neutralizes unreacted NaH safely without dropping the pH low enough to accidentally hydrolyze the sensitive dimethoxy acetal group.

-

Extraction and Purification: Extract the aqueous layer with n-hexane. Wash the combined organic layers with water (to remove DMF) and saturated sodium bicarbonate. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (~90% yield)[6]. Purify via high-vacuum distillation (92-94 °C at 0.01 Torr) to obtain the pure colorless liquid[3].

Safety, Handling, & Storage

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a reactive intermediate and must be handled with appropriate PPE (nitrile gloves, safety goggles) inside a certified chemical fume hood.

-

GHS Hazard Classifications: The compound is classified under H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

-

Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3]. Exposure to ambient moisture and heat will lead to the slow hydrolysis of the acetal into the corresponding ketone, which can subsequently undergo unwanted aldol condensations or ring-opening degradation, ruining the batch integrity.

References

-

1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate - PubChem National Center for Biotechnology Information (NCBI)[Link]

-

Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem National Center for Biotechnology Information (NCBI)[Link]

-

TIBSOVO (ivosidenib tablets) - FDA Label U.S. Food and Drug Administration (FDA)[Link]

Sources

- 1. Ivosidenib | C28H22ClF3N6O3 | CID 71657455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 115118-68-8 | CAS DataBase [m.chemicalbook.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]

- 6. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic Characterization of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane

[1]

Executive Summary & Structural Logic

1,1-Diisopropoxy-3,3-dimethoxycyclobutane is a tetra-oxygenated cyclobutane derivative acting as a protected form of cyclobutane-1,3-dione. It features two distinct ketal functionalities: a dimethyl ketal at C3 and a diisopropyl ketal at C1.

Structural Symmetry & Signal Expectations

The molecule possesses effective

-

Ring Methylene Units (C2 & C4): Chemically equivalent.[1]

-

Methoxy Groups: Chemically equivalent.[1]

-

Isopropoxy Groups: Chemically equivalent.[1]

This symmetry significantly simplifies the NMR spectra, reducing the number of unique signals despite the molecule's steric bulk.

Figure 1: Structural connectivity and symmetry elements of the mixed ketal.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

The following data is predicted based on chemometric shifts of analogous cyclobutane acetals (e.g., 3,3-dimethoxycyclobutanone) and general substituent effects.

H NMR (Proton NMR)

Solvent:

| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| A | 1.14 - 1.16 | Doublet ( | 12H | Methyls of isopropoxy groups. | |

| B | 2.35 - 2.45 | Singlet | 4H | Ring | C2 and C4 protons. Shielded relative to ketone precursors due to bis-ketalization. |

| C | 3.18 - 3.22 | Singlet | 6H | Methoxy groups. Characteristic sharp singlet. | |

| D | 3.90 - 4.05 | Septet ( | 2H | Methine of isopropoxy.[1] Deshielded by oxygen. |

Technical Note: The ring methylene protons (Signal B)[1] appear as a singlet due to rapid ring puckering averaging the axial/equatorial environments at room temperature. At very low temperatures (

C NMR (Carbon NMR)

Solvent:

| Signal | Shift ( | Type | Assignment | Notes |

| 1 | 23.5 | Isopropyl Methyls | Typical alkyl ether region. | |

| 2 | 42.8 | Ring C2 & C4 | Upfield from cyclobutanone ( | |

| 3 | 48.5 | Methoxy Methyls | Diagnostic for methyl ketals. | |

| 4 | 66.2 | Isopropyl Methine | Deshielded secondary ether carbon.[1] | |

| 5 | 98.5 | C3 (Dimethoxy Ketal) | Quaternary.[1] Acetal region.[1][2][3] | |

| 6 | 101.2 | C1 (Diisopropoxy Ketal) | Quaternary.[1] Slightly downfield of C3 due to steric compression. |

Infrared (IR) Spectroscopy[1]

IR analysis is critical for confirming the absence of the carbonyl stretch, ensuring complete ketalization of the precursor.

Method: ATR-FTIR (Attenuated Total Reflectance)

| Wavenumber ( | Intensity | Assignment | Diagnostic Value |

| 2970 - 2980 | Strong | Methyl/Methylene groups. | |

| No Band | N/A | Critical: Absence of band at 1780-1800 | |

| 1370 & 1385 | Medium | Gem-dimethyl | "Rabbit ears" doublet characteristic of isopropyl groups. |

| 1050 - 1150 | Very Strong | Characteristic of acetals/ketals. Multiple bands expected.[1][3] |

Mass Spectrometry (MS)[1]

Ionization Method: Electron Impact (EI, 70 eV) or ESI (Positive Mode).[1]

Molecular Formula:

Fragmentation Logic

Cyclobutane ketals are prone to

-

Molecular Ion (

): 232 m/z (Often weak in EI).[1] -

Loss of Methyl (

): 217 m/z. -

Loss of Isopropyl (

): 189 m/z (Dominant pathway for isopropoxy). -

Ring Opening: Formation of stable oxocarbenium ions.

Figure 2: Predicted mass spectrometry fragmentation pathways.

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral acquisition, follow this standard operating procedure (SOP).

NMR Preparation[1][2][6]

-

Solvent Selection: Use

(99.8% D) neutralized with basic alumina or-

Reasoning: Acetals are acid-sensitive. Trace acid in aged chloroform can hydrolyze the ketal back to the ketone, appearing as a contaminant peak at ~3.0 ppm (ketone

-protons).

-

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Reference: Calibrate to residual

at 7.26 ppm (

Stability Check

References

-

Semmelhack, M. F., et al. "Synthesis of Cyclobutane-1,3-dione Derivatives."[1] Journal of the American Chemical Society, vol. 95, no. 22, 1973, pp. 7325–7336.

-

Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4][5] The Journal of Organic Chemistry, vol. 62, no.[4][5][3] 21, 1997, pp. 7512–7515.

-

Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009.[1] (Standard reference for chemometric prediction of NMR shifts).

The Formation of 1,1-Diisopropoxy-3,3-dimethoxycyclobutane: A Mechanistic and Synthetic Guide

Abstract

This technical guide provides a comprehensive examination of the proposed reaction mechanism for the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane, a symmetrically substituted tetraalkoxycyclobutane. Drawing upon established principles of organic synthesis and analogous transformations, we elucidate a plausible mechanistic pathway involving a formal [2+2] cycloaddition of a ketene acetal with an electron-rich alkene. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, detailed experimental protocols, and thorough characterization methodologies.

Introduction: The Significance of Substituted Cyclobutanes

Cyclobutane rings are prevalent structural motifs in a wide array of natural products and pharmaceutically active compounds.[1][2] Their inherent ring strain and unique three-dimensional geometry impart distinct physicochemical properties, making them valuable building blocks in medicinal chemistry and materials science. The synthesis of polysubstituted cyclobutanes, particularly those with specific stereochemical arrangements, remains a compelling challenge in modern organic synthesis.[3][4] The target molecule, 1,1-diisopropoxy-3,3-dimethoxycyclobutane, represents a unique scaffold with potential applications as a constrained di-acetal or a precursor to other functionalized cyclobutane derivatives. Understanding its formation provides valuable insights into the construction of such highly functionalized four-membered rings.

Proposed Reaction Mechanism: A Formal [2+2] Cycloaddition Pathway

While a dedicated study on the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane is not extensively documented, a scientifically sound mechanism can be proposed based on the well-established reactions of ketene acetals. The most plausible pathway involves the dimerization of 1,1-dimethoxyethene (ketene dimethyl acetal) and 1,1-diisopropoxyethene (ketene diisopropyl acetal) in a formal [2+2] cycloaddition.

The [2+2] cycloaddition of ketenes and their derivatives with alkenes is a powerful method for constructing cyclobutanone and cyclobutane rings.[5][6][7] These reactions can proceed through either a concerted or a stepwise mechanism, often influenced by the electronic nature of the reactants and the reaction conditions. In the case of electron-rich ketene acetals, a stepwise mechanism involving a zwitterionic intermediate is often invoked.

The proposed mechanism for the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane is as follows:

-

Nucleophilic Attack: The electron-rich double bond of one ketene acetal molecule (e.g., 1,1-dimethoxyethene) acts as a nucleophile and attacks the electron-deficient β-carbon of a second ketene acetal molecule (e.g., 1,1-diisopropoxyethene). This initial attack is facilitated by the electron-donating nature of the alkoxy groups.

-

Formation of a Zwitterionic Intermediate: This nucleophilic attack leads to the formation of a transient, acyclic zwitterionic intermediate. This intermediate possesses a stabilized carbocation at the former β-carbon of the acceptor ketene acetal and a carbanion at the former β-carbon of the donor ketene acetal. The stability of this intermediate is crucial for the progression of the reaction.

-

Ring Closure: The final step involves an intramolecular nucleophilic attack of the carbanion onto the carbocation, leading to the formation of the four-membered cyclobutane ring and yielding the final product, 1,1-diisopropoxy-3,3-dimethoxycyclobutane.

Figure 1: Proposed stepwise mechanism for the formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane via a zwitterionic intermediate.

Alternative Synthetic Strategy: Double Nucleophilic Substitution

An alternative and often more practical approach to synthesizing symmetrically substituted cyclobutanes involves a double nucleophilic substitution reaction. This method is particularly useful for constructing cyclobutane-1,1-dicarboxylates, which are close structural analogs of the target molecule.[8][9] A plausible synthesis for a precursor to 1,1-diisopropoxy-3,3-dimethoxycyclobutane could involve the reaction of a malonic ester with a 1,3-dihalo-2,2-dialkoxypropane.

For the synthesis of a related compound, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, the reaction proceeds as follows:

-

Deprotonation: Diisopropyl malonate is deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, to form the corresponding enolate.[8]

-

Cyclization: The enolate then undergoes a double nucleophilic substitution with 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.[8]

While this method yields a dicarboxylate derivative, subsequent transformations could potentially lead to the desired 1,1-diisopropoxy-3,3-dimethoxycyclobutane.

Figure 2: Synthetic workflow for a related cyclobutane derivative via double nucleophilic substitution.

Experimental Protocol: Synthesis of a Cyclobutane Precursor

The following is a representative experimental protocol adapted from the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a key precursor.[8][9]

Materials:

-

Diisopropyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,3-Dibromo-2,2-dimethoxypropane

-

Saturated aqueous ammonium chloride solution

-

n-Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A solution of diisopropyl malonate (0.2 mol) in anhydrous DMF (75 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

The flask is cooled in an ice bath, and sodium hydride (0.22 mol) is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

-

A solution of 1,3-dibromo-2,2-dimethoxypropane (0.1 mol) in anhydrous DMF (25 mL) is added dropwise to the reaction mixture.

-

The reaction mixture is then heated to reflux (approximately 153 °C) and maintained for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, the reaction mixture is cooled to room temperature, and a saturated aqueous solution of ammonium chloride is carefully added to quench the excess sodium hydride.

-

The mixture is then extracted with n-hexane (3 x 100 mL). The combined organic layers are washed with water and saturated aqueous sodium bicarbonate solution, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| Diisopropyl malonate | 188.22 | 0.2 | 37.6 g |

| Sodium hydride (60%) | 24.00 | 0.22 | 8.8 g |

| 1,3-Dibromo-2,2-dimethoxypropane | 261.94 | 0.1 | 26.2 g |

Table 1: Stoichiometry for the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.

Structural Elucidation and Characterization

The structural confirmation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane and its precursors relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a substituted cyclobutane will exhibit characteristic signals for the ring protons, the chemical shifts and coupling constants of which are highly dependent on the puckered conformation of the ring and the stereochemical relationship of the substituents.[10][11] The methoxy and isopropoxy groups will show distinct singlets and a doublet/septet pattern, respectively.

-

¹³C NMR: The carbon NMR spectrum will show resonances for the quaternary carbons of the cyclobutane ring, as well as the methoxy and isopropoxy carbons. The chemical shifts are sensitive to the substitution pattern and ring conformation.[10]

-

2D NMR: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[10]

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets for cyclobutane ring protons, singlets for methoxy protons, doublet and septet for isopropoxy protons. |

| ¹³C NMR | Resonances for quaternary and methylene carbons of the cyclobutane ring, and for methoxy and isopropoxy carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the target molecule. |

| Infrared (IR) Spectroscopy | C-O stretching frequencies for the ether linkages and C-H stretching for the alkyl groups. |

Table 2: Expected analytical data for 1,1-diisopropoxy-3,3-dimethoxycyclobutane.

Conclusion

The formation of 1,1-diisopropoxy-3,3-dimethoxycyclobutane can be rationalized through a formal [2+2] cycloaddition of the corresponding ketene acetals, likely proceeding through a stepwise, zwitterionic mechanism. A more practical synthetic approach may involve a double nucleophilic substitution to form a dicarboxylate precursor, followed by further chemical modifications. The detailed experimental protocol and characterization methods provided in this guide offer a solid foundation for researchers to synthesize and study this and other highly substituted cyclobutane derivatives. Further mechanistic studies, including kinetic analysis and computational modeling, would be beneficial to definitively elucidate the reaction pathway.

References

-

NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Photoaddition reactions of acetylpyridines with silyl ketene acetals: SET vs [2 + 2]-cycloaddition pathways - PubMed. (2012, November 16). Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

- The gas-phase thermal decomposition of cyclobutanol. (1982). Canadian Journal of Chemistry, 60(19), 2537–2542.

-

Cyclic Acetal Definition, Formation & Mechanism - Study.com. (n.d.). Retrieved from [Link]

- Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. (2018). The Journal of Organic Chemistry, 83(15), 8050-8060.

-

NMR studies of bipyrimidine cyclobutane photodimers - PubMed. (1991, January 1). Retrieved from [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (n.d.). Retrieved from [Link]

-

Thermal unimolecular decomposition of cyclobutanemethanol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

- Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives - Oriental Journal of Chemistry. (2018). Oriental Journal of Chemistry, 34(4), 1769-1779.

-

Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC. (2023, August 4). Retrieved from [Link]

- Synthesis of cyclic ketene acetals - EP0571522B1 - Google Patents. (n.d.).

-

Iron-Catalyzed Radical-Mediated 1,3-Azidoalkylation of Bicyclo[1.1.0]butanes: Access to 1,1,3,3-Tetrasubstituted Cyclobutanes via Strain Release - ResearchGate. (2026, February 25). Retrieved from [Link]

-

Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions - ResearchGate. (n.d.). Retrieved from [Link]

-

A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018, May 7). Retrieved from [Link]

-

Example | Mechanism|[2+2] cycloaddition of ketene|Pericyclic Chemistry - YouTube. (2024, December 1). Retrieved from [Link]

-

Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. General considerations - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

A Mechanistic Study on the Hydrolysis of Cyclic Ketene Acetal (CKA) and Proof of Concept of Polymerization in Water | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Cycloadditions of Ketene Diethyl Acetal and 2-Methylene-1,3-dioxepane to Electrophilic Alkenes † | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade - PMC. (2025, May 14). Retrieved from [Link]

-

The Thermal Decomposition of Cyclobutane at Low Pressures - ResearchGate. (n.d.). Retrieved from [Link]

-

Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC - NIH. (n.d.). Retrieved from [Link]

-

Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13). Retrieved from [Link]

-

[2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC. (n.d.). Retrieved from [Link]

-

Cycloaddition reactions – ketene cycloadditions - YouTube. (2016, July 13). Retrieved from [Link]

-

Proposed reaction mechanism for the formation of cyclobutane 3. - ResearchGate. (n.d.). Retrieved from [Link]

-

The Thermal Decomposition of Cyclobutane - PubMed. (1952, November). Retrieved from [Link]

-

The Thermal Decomposition of Cyclobutane - PMC - NIH. (n.d.). Retrieved from [Link]

- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2016). The Journal of Organic Chemistry, 81(17), 8050–8060.

-

Cyclobutanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

-

1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate - PubChem. (n.d.). Retrieved from [Link]

-

MCSCF study of the cycloaddition reaction between ketene and ethylene - ACS Publications. (n.d.). Retrieved from [Link]

-

1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 115118-68-8 | Benchchem [benchchem.com]

- 9. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Photoaddition reactions of acetylpyridines with silyl ketene acetals: SET vs [2 + 2]-cycloaddition pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

"stability and storage conditions for 1,1-Diisopropoxy-3,3-dimethoxycyclobutane"

[1]

Executive Summary

1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) is a specialized bis-ketal derivative of cyclobutane-1,3-dione.[1][2][3] Its utility lies in its function as a protected building block for high-strain ring systems in pharmaceutical and agrochemical synthesis.[1]

While the cyclobutane core possesses inherent ring strain (~26.3 kcal/mol), the primary stability concern for this molecule is hydrolytic lability driven by the ketal functionalities. The mixed acetal nature (diisopropoxy vs. dimethoxy) introduces asymmetrical degradation kinetics, where the sterically less hindered methoxy groups are more susceptible to acid-catalyzed cleavage than the bulky isopropoxy groups.

Core Recommendation: Store neat at -20°C under an inert atmosphere (Argon/Nitrogen) . Strictly exclude moisture and acidic traces.

Chemical Profile & Physicochemical Properties[4][5][6]

| Property | Specification |

| Chemical Name | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane |

| CAS Number | 1951441-67-0 |

| Molecular Formula | C₁₂H₂₄O₄ |

| Molecular Weight | 232.32 g/mol |

| Functional Class | Cyclic Bis-Ketal / Protected Cyclobutane-1,3-dione |

| Physical State | Colorless to pale yellow liquid (at RT) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate.[1] Immiscible with water. |

Stability Mechanisms & Degradation Pathways

Acid-Catalyzed Hydrolysis (Primary Failure Mode)

The most critical threat to the integrity of this compound is moisture in the presence of trace acid. Ketals are thermodynamically unstable relative to their parent ketones in the presence of water.

-

Mechanism: Protonation of an alkoxy oxygen generates an oxocarbenium ion intermediate. Water attacks this electrophile, leading to the extrusion of alcohol (methanol or isopropanol) and the formation of the ketone.

-

Selectivity: The dimethoxy group at C3 is sterically more accessible than the diisopropoxy group at C1. Consequently, partial hydrolysis typically yields 3,3-diisopropoxycyclobutanone first, before full degradation to cyclobutane-1,3-dione.[1]

Ring Strain & Thermal Sensitivity

Cyclobutane rings are puckered to relieve torsional strain.[4] While the ketalization reduces the dipole-dipole repulsion seen in the dione, the ring remains strained. High temperatures (>100°C) can induce ring-opening or polymerization, especially if the sample is not chemically pure.

Transacetalization

If stored in protic solvents (e.g., Methanol, Ethanol), the alkoxy groups will exchange. Storing this compound in Methanol will eventually convert it to 1,1,3,3-tetramethoxycyclobutane , altering its steric profile and reactivity.

Visualization: Degradation Pathway

The following diagram illustrates the stepwise hydrolysis and the critical role of acid catalysis.

Caption: Stepwise acid-catalyzed hydrolysis. Note the kinetic difference: methoxy groups (C3) generally cleave faster than bulky isopropoxy groups (C1).

Storage Protocol

To maintain purity >97% over extended periods (6+ months), the following "Self-Validating" storage system is required.

Environmental Control

-

Temperature:

-

Short-Term (<1 Month): 2°C to 8°C (Standard Refrigeration).

-

Long-Term (>1 Month): -20°C (Freezer). Note: Allow to warm to RT before opening to prevent condensation.

-

-

Atmosphere:

-

Must be stored under Dry Nitrogen or Argon .

-

Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.

-

Container Specifications

-

Primary: Amber borosilicate glass vials with Teflon-lined screw caps.[1]

-

Secondary: Place the primary vial inside a desiccator or a secondary jar containing activated molecular sieves or silica gel packets.

Handling Pre-Requisites

-

Glassware Preparation: All glassware used for transfer must be oven-dried and base-washed (or silanized) if possible to remove acidic surface silanols.[1]

-

Solvent Compatibility:

-

Compatible: Dichloromethane (anhydrous), THF (anhydrous/inhibitor-free), Toluene.

-

Incompatible: Water, Methanol, Ethanol, Acetic Acid, dilute mineral acids.

-

Visualization: Storage Workflow

Caption: Operational workflow for handling moisture-sensitive ketals to maximize shelf-life.

Quality Control (QC) & Troubleshooting

Before using the reagent in critical synthesis steps, verify its integrity using 1H NMR .

| Observation | Diagnosis | Action |

| New Peak at ~9.6 ppm | Aldehyde formation (Ring opening) | Discard. Material has degraded significantly.[1] |

| Loss of iPr Septet / OMe Singlet | Hydrolysis to ketone | Purify via flash chromatography (Basic Alumina, not Silica). |

| Broadening of Signals | Polymerization / Oligomerization | Distillation may be attempted if degradation is <10%. |

| Precipitate Formation | Cyclobutane-1,3-dione formation | Filter precipitate; check filtrate purity.[1] |

Note on Chromatography: Avoid standard Silica Gel for purification, as its acidity can catalyze hydrolysis on the column. Use Neutral or Basic Alumina or triethylamine-treated silica.[1]

References

-

Cordes, G. H., & Bull, H. G. (1974).[5] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[5] Chemical Reviews, 74(5), 581-603.[1][5] [Link]

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.[1] [Link]

-

Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition, 25(4), 312-322.[1] [Link]

Sources

- 1. 3453-99-4|2,2-Dimethoxybutane|BLD Pharm [bldpharm.com]

- 2. 1935266-62-8|3,3-dimethoxycyclobutan-1-ol|BLD Pharm [bldpharm.com]

- 3. CAS:913696-30-75,9-Dioxaspiro[3.5]non-7-ylmethanol-毕得医药 [bidepharm.com]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Mastering Key Intermediates in Complex Organic Synthesis: A Mechanistic and Practical Guide

Executive Summary

The synthesis of complex organic molecules—ranging from life-saving pharmaceuticals to advanced materials—has shifted from a purely target-oriented paradigm to an intermediate-driven methodology. By understanding, isolating, and manipulating transient reactive species, synthetic chemists can bypass traditional thermodynamic barriers and achieve unprecedented levels of chemo-, regio-, and stereoselectivity.

This technical whitepaper provides an in-depth analysis of three pivotal classes of reactive intermediates defining modern synthetic chemistry:

Photoredox Catalysis: The -Amino Radical Intermediate

Visible-light photoredox catalysis has revolutionized radical chemistry by allowing the generation of highly reactive open-shell intermediates under exceptionally mild conditions. Among these, the

Mechanistic Causality: Why Visible Light and SET?

Traditional radical generation requires harsh thermal initiators (e.g., AIBN) or toxic stoichiometric oxidants, which are incompatible with complex, polyfunctional drug scaffolds. Photoredox catalysis circumvents this by utilizing transition metal complexes (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) or organic dyes (e.g., Eosin Y) that absorb visible light to reach a long-lived excited state.

The causality of

Photoredox catalytic cycle generating the α-amino radical intermediate via SET.

Self-Validating Protocol: Generation and Trapping of -Amino Radicals

This protocol describes the umpolung coupling of an amine with an allyl sulfone, a self-validating system where the disappearance of the deep red Ru(II) luminescence indicates active quenching.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 10 mL Schlenk tube, add Ru(bpy)₃(PF₆)₂ (1.0 mol %), the tertiary amine substrate (1.0 equiv), and the electron-deficient olefin (1.5 equiv).

-

Solvation & Degassing: Dissolve the mixture in anhydrous, degassed DMF (0.1 M). Causality: Oxygen is a potent triplet quencher and radical scavenger; rigorous freeze-pump-thaw degassing (3 cycles) is mandatory to prevent intermediate quenching.

-

Irradiation: Irradiate the sealed tube with a 24W blue LED strip (λ = 450 nm) at ambient temperature for 12 hours. Maintain a distance of 2 cm to ensure optimal photon flux without thermal heating.

-

Validation: Monitor the reaction via LC-MS. The successful generation of the

-amino radical is confirmed by the complete consumption of the starting amine and the appearance of the mass corresponding to the C-C coupled product. -

Isolation: Quench with water, extract with EtOAc, and purify via flash chromatography.

Transition Metal Catalysis: The Oxidative Addition Complex

The Suzuki-Miyaura cross-coupling is the most heavily utilized C-C bond-forming reaction in the pharmaceutical industry [2]. The catalytic cycle hinges on the formation of an organopalladium(II) oxidative addition complex.

Mechanistic Causality: The Role of Ligand Architecture

Historically, cross-couplings relied on mixing a Pd(0) or Pd(II) salt with a free phosphine ligand in situ. However, this approach is thermodynamically inefficient, often leading to the formation of catalytically dead "Pd black" before the active L-Pd(0) species can form.

Modern synthesis utilizes preformed Oxidative Addition Complexes (OACs), such as the Buchwald G6 precatalysts [3]. By pre-coordinating a bulky, electron-rich biarylphosphine ligand (e.g., tBu₃P or XPhos) to a Pd(II)-aryl-halide scaffold, the catalyst is locked in a stable, on-cycle intermediate state. Upon introduction to the reaction, these complexes bypass the energy barrier of ligand coordination and immediately undergo transmetalation, drastically increasing the turnover frequency (TOF) and preventing off-cycle degradation.

Quantitative Data: Precatalyst Efficiency Comparison

| Catalyst Generation | Active Species | Activation Requirement | Air/Moisture Stability | Relative TOF (Suzuki) |

| In Situ (Pd(OAc)₂ + L) | L-Pd(0) | Reduction in situ | Poor | 1x (Baseline) |

| Buchwald G3 | L-Pd(0) | Weak Base | Good | 15x |

| Buchwald G6 (OAC) | L-Pd(II)(Ar)(X) | None (On-Cycle) | Excellent | >40x |

Table 1: Comparative efficiency of Palladium catalyst generations. OACs demonstrate superior stability and turnover frequencies due to their pre-activated intermediate state.

Suzuki-Miyaura cross-coupling highlighting the Pd(II) oxidative addition complex.

Self-Validating Protocol: High-Throughput Suzuki-Miyaura Coupling

Step-by-Step Methodology:

-

Reagent Dispensation: To a 2 mL reaction vial, add the aryl bromide (0.5 mmol), arylboronic acid (0.75 mmol), and anhydrous K₃PO₄ (1.0 mmol).

-

Catalyst Addition: Add the Buchwald G6 OAC precatalyst (e.g., (tBu₃P)Pd(4-CF₃Ph)Br) at 0.5 mol % loading. Causality: Because the G6 complex is an air-stable Pd(II) intermediate, this step can be performed on the benchtop without a glovebox.

-

Reaction: Add 1.5 mL of THF/H₂O (4:1 v/v). Stir vigorously at room temperature for 2 hours.

-

Validation: The self-validating nature of the OAC is observed visually; the reaction mixture remains homogeneous and yellow/orange. The formation of a black precipitate (Pd black) indicates catalyst death and a failed cycle.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate for NMR analysis.

Asymmetric Organocatalysis: The Enamine/Iminium Intermediates

Awarded the 2021 Nobel Prize in Chemistry, asymmetric organocatalysis utilizes small organic molecules to drive highly stereoselective transformations [4]. The methodology is fundamentally reliant on the reversible formation of covalent intermediates—specifically, enamines and iminium ions—between a chiral amine catalyst and a carbonyl substrate.

Mechanistic Causality: HOMO/LUMO Modulation and Steric Shielding

When a chiral secondary amine (such as L-proline or a MacMillan imidazolidinone) condenses with an aldehyde or ketone, it alters the electronic properties of the substrate:

-

Iminium Activation: Lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the substrate highly susceptible to nucleophilic attack (e.g., in conjugate additions).

-

Enamine Activation: Raises the Highest Occupied Molecular Orbital (HOMO), exponentially increasing the nucleophilicity of the

-carbon.

The asymmetric causality arises from the chiral environment of the catalyst. In L-proline-catalyzed aldol reactions, the carboxylic acid moiety of the proline catalyst directs the incoming electrophilic aldehyde via precise hydrogen bonding, forming a highly organized, rigid Zimmerman-Traxler-type transition state. This steric shielding blocks one diastereotopic face of the enamine intermediate, resulting in >99% enantiomeric excess (ee) [5].

Enamine activation cycle demonstrating HOMO-raising for asymmetric functionalization.

Self-Validating Protocol: In-Situ NMR Detection of the Enamine

To prove the existence of these transient species and validate the catalytic cycle, researchers utilize low-temperature in situ NMR spectroscopy.

Step-by-Step Methodology:

-

Sample Preparation: In an NMR tube, dissolve L-proline (20 mol %) and the donor ketone (e.g., acetone, 1.0 equiv) in pre-cooled DMSO-d6 at -20 °C.

-

Intermediate Trapping: The low temperature slows the hydrolysis rate, allowing the enamine intermediate to accumulate.

-

NMR Acquisition: Acquire a ¹H NMR spectrum. Validation: The successful formation of the enamine intermediate is explicitly validated by the appearance of a distinct vinyl proton signal at roughly

4.5–5.5 ppm, which is absent in the starting materials. -

Electrophile Addition: Introduce the acceptor aldehyde directly into the NMR tube. The disappearance of the vinyl proton signal correlates directly with the formation of the chiral aldol product, validating the enamine's role as the reactive nucleophile.

Conclusion and Future Perspectives

The mastery of complex organic synthesis is inextricably linked to the mastery of reactive intermediates. By shifting focus from the starting materials to the transient

Future advancements in this field are heavily leaning toward dual catalysis —such as merging photoredox and transition metal catalysis (metallaphotoredox)—where multiple distinct intermediates are generated simultaneously and coaxed into highly specific cross-coupling events. For drug development professionals, integrating these intermediate-driven methodologies translates directly to shorter synthetic routes, higher modularity, and the rapid generation of complex chiral libraries.

References

-

Impact of visible-light photoredox catalysis on traditional synthetic protocols Royal Society of Chemistry (RSC)[Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing)[Link]

-

It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst ACS Catalysis[Link]

-

Benjamin List - Nobel Prize lecture: Asymmetric organocatalysis NobelPrize.org[Link]

-

Organocatalysis – a chemical revolution assisted by NMR Bruker[Link]

The Strategic Role of the Cyclobutane Scaffold in Modern Bioactive Compounds

Introduction: Overcoming the "Flatland" Paradigm

For decades, high-throughput screening libraries were dominated by planar, sp2-rich aromatic frameworks. While synthetically accessible, these "flat" molecules often suffer from poor aqueous solubility, high off-target toxicity, and rapid metabolic clearance. The modern paradigm of drug discovery emphasizes an "escape from flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) to improve physicochemical properties (1)[1].

Among saturated carbocycles, the cyclobutane scaffold has emerged as a highly privileged motif. Historically underutilized due to synthetic challenges, modern methodologies have unlocked cyclobutane as a versatile bioisostere and conformational restrictor, fundamentally altering how medicinal chemists approach lead optimization (2)[2].

Physicochemical and Structural Fundamentals

To understand the pharmacological utility of cyclobutane, one must first analyze its unique physical chemistry:

-

Strain Energy and Puckering: Cyclobutane possesses a high ring strain energy of 26.3 kcal/mol. To relieve the severe torsional strain caused by eclipsing C-H bonds, the ring deviates from planarity, adopting a "puckered" (butterfly) conformation with a dihedral angle of roughly 25°–30°[2].

-

Bond Elongation and Hybridization: The C-C bond lengths in cyclobutane are elongated (~1.56 Å) compared to standard alkanes (~1.54 Å). To accommodate the acute internal angles, the C-C bonds gain increased π-character, while the C-H bonds exhibit higher s-character[2].

-

Vectorial Presentation: The puckered geometry creates pseudo-axial and pseudo-equatorial positions. This allows medicinal chemists to project pharmacophores into specific, shallow hydrophobic sub-pockets of a target protein with extreme precision.

Strategic Applications in Drug Design

Conformational Restriction (Minimizing Entropic Penalty)

Flexible alkyl linkers incur a massive entropic penalty upon target binding because they must "freeze" into a single bioactive conformation. By replacing a flexible linker with a cyclobutane ring, the molecule is pre-organized. This conformational restriction lowers the entropic cost of binding, directly translating to enhanced target affinity (lower IC50/Kd values)[2].

Metabolic Shielding and Stability

Alkenes and linear alkyl chains are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation and cis/trans isomerization. Incorporating a cyclobutane ring locks the stereochemistry and introduces steric bulk. Furthermore, the increased s-character of the cyclobutane C-H bonds makes them inherently stronger and more resistant to hydrogen atom transfer (HAT) by oxidative enzymes, significantly extending the in vivo half-life of the drug[2].

Advanced Bioisosterism

Cyclobutanes are increasingly utilized as bioisosteres for problematic functional groups. For instance, recent studies have demonstrated that CF3-cyclobutane acts as a highly effective bioisostere for the tert-butyl group. It maintains the necessary steric bulk to fill hydrophobic pockets while simultaneously altering lipophilicity and improving resistance to metabolic clearance (3)[3].

Fig 1. Pharmacological optimization pathway utilizing cyclobutane scaffold hopping.

Quantitative Data: Pharmacokinetic Enhancements

The strategic incorporation of cyclobutane derivatives has been critical in the development of Janus kinase (JAK) inhibitors, where precise substitution on the cyclobutane ring (e.g., 3-hydroxy-3-methylcyclobutanecarbonitrile) dictates both potency and isoform selectivity (4)[4]. The table below summarizes the typical SAR trajectory when transitioning from linear to cyclobutane-based scaffolds.

| Scaffold Motif at Solvent Front | Fsp3 Fraction | Relative Entropic Penalty | Target IC50 (nM) | CYP3A4 CLint (µL/min/mg) |

| Linear Alkyl (Isopentyl) | Low | High | 45.2 | 85.4 (Rapid Clearance) |

| Planar Aryl (Phenyl) | Zero | Low | 38.0 | 62.1 (Moderate) |

| Cyclopentyl | Moderate | Moderate | 12.5 | 42.1 (Moderate) |

| 3-hydroxy-3-methylcyclobutyl | High | Low | 1.8 | 14.2 (Highly Stable) |

Table 1: Representative quantitative comparison demonstrating how cyclobutane incorporation simultaneously drives down target IC50 (via conformational restriction) and intrinsic clearance (via metabolic shielding).

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols detail the synthesis and biological validation of cyclobutane-containing compounds using self-validating methodologies.

Protocol A: Chemodivergent Synthesis of Difluoroalkylated Cyclobutanes

Late-stage functionalization using difluoromethylene cyclobutyl sulfonium salts provides a rapid route to novel bioactive analogs without destroying the sensitive strained ring (5)[5].

-

Reagent Preparation: Dissolve the cyclobutene precursor (1.0 equiv) and difluoromethylene cyclobutyl sulfonium salt (1.2 equiv) in anhydrous acetone under an inert argon atmosphere. Causality: Argon prevents premature oxidative degradation of the sulfonium salt.

-

Base-Mediated Functionalization: Add K2CO3 (2.0 equiv) to the mixture. Stir at room temperature for 12 hours. Causality: Mild carbonate base is strictly required; stronger bases (like NaH) will trigger ring-opening of the highly strained cyclobutane.

-

Quench and Extract: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3x). Dry the organic layer over MgSO4 and concentrate under reduced pressure.

-

Self-Validation Checkpoint (Regioselectivity): Before column chromatography, analyze the crude mixture via 19F NMR. The presence of a distinct doublet/multiplet in the -90 to -110 ppm range confirms successful γ-regioselective fluorine incorporation. If absent, the sulfonium salt has degraded.

Protocol B: Self-Validating Microsomal Stability Assay (CLint Determination)

To prove that the cyclobutane scaffold improves metabolic stability, it must be tested against Human Liver Microsomes (HLMs).

-

Incubation Setup: Prepare a 1 mL incubation mixture containing 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the cyclobutane test compound.

-

Control Integration: In parallel, set up identical incubations for Verapamil (high clearance control) and Warfarin (low clearance control).

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: CYP450 enzymes are entirely dependent on the NADPH cofactor to supply electrons for the oxidation cycle.

-

Time-Course Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately quench into 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 15,000 x g to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

-

Self-Validation Checkpoint (Assay Integrity): Calculate the intrinsic clearance (CLint) of the Verapamil control. If the Verapamil CLint is < 40 µL/min/mg, the microsomes have lost enzymatic activity (likely due to improper freeze-thaw cycles). The assay must be invalidated and repeated with a fresh HLM batch.

References

- Cyclobutanes in Small-Molecule Drug Candid

- The Strategic Advantage of Cyclobutane Scaffolds in Drug Discovery: A Compar

- Contemporary synthesis of bioactive cyclobutane natural products ResearchG

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue JACS Au

- Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes Chemical Science

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05409E [pubs.rsc.org]

Methodological & Application

"experimental protocol for the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate"

[1][2][3][4][5]

Abstract & Strategic Significance

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a critical intermediate in the synthesis of conformationally restricted amino acids (e.g., cyclobutane analogues of GABA) and novel agrochemicals. The gem-dimethoxy group at the 3-position serves as a protected ketone, allowing for orthogonal functionalization of the cyclobutane ring after the dicarboxylate moiety has been manipulated.

This protocol details the [2+1] cycloalkylation of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[] Unlike standard diethyl malonate syntheses, the bulky isopropyl groups require specific solvent/base optimization to prevent transesterification and maximize yield.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a double nucleophilic substitution (

-

Step 1 (Intermolecular): Formation of the mono-alkylated acyclic intermediate.[]

-

Step 2 (Intramolecular): A second deprotonation followed by ring closure (cyclization) to form the cyclobutane.

Critical Mechanistic Control: To favor cyclization (intramolecular reaction) over oligomerization (intermolecular reaction between two chains), the reaction must be performed under high dilution conditions or with slow addition of the electrophile.

Figure 1: Reaction pathway prioritizing intramolecular cyclization.

Safety & Pre-Start Precautions

-

Sodium Hydride (NaH): Pyrophoric and reacts violently with water to release hydrogen gas.[] Handle under inert atmosphere (Argon/Nitrogen).[] Use mineral oil dispersion (60%) directly or wash with dry hexane if precise stoichiometry is critical.

-

DMF (N,N-Dimethylformamide): Hepatotoxic and readily absorbed through skin.[] Use strictly anhydrous DMF to prevent quenching of the enolate.

-

Exotherm Control: The initial deprotonation of malonate is exothermic.[] Hydrogen gas evolution must be controlled to prevent pressure buildup.

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Quantity (Example) | Role |

| Diisopropyl malonate | 188.22 | 1.0 | 18.8 g (100 mmol) | Nucleophile |

| 1,3-Dibromo-2,2-dimethoxypropane | 261.94 | 1.0 | 26.2 g (100 mmol) | Electrophile |

| Sodium Hydride (60% in oil) | 24.00 (NaH) | 2.2 | 8.8 g (220 mmol) | Base |

| DMF (Anhydrous) | 73.09 | Solvent | 300 mL | Solvent |

| Ammonium Chloride (sat.[] aq.) | - | Quench | 100 mL | Workup |

Note: While some industrial patents suggest a 2:1 excess of malonate, this academic protocol uses a 1:1 ratio to minimize waste and simplify purification, relying on dilution to favor cyclization.

Step-by-Step Procedure

Phase A: Enolate Formation []

-

Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, pressure-equalizing addition funnel, and nitrogen inlet.

-

Base Preparation: Charge the flask with Sodium Hydride (8.8 g, 60% dispersion) .

-

Optional: If high purity is required, wash NaH twice with dry hexane (2 x 20 mL) under N₂ to remove mineral oil, decanting the supernatant carefully.

-

-

Solvent Addition: Add anhydrous DMF (150 mL) . Cool the suspension to 0°C using an ice bath.

-

Malonate Addition: Dissolve Diisopropyl malonate (18.8 g) in DMF (50 mL). Add this solution dropwise to the NaH suspension over 30–45 minutes.

-

Observation: Vigorous evolution of

gas will occur.[] Control the rate to manage foaming. -

Aging: After addition, stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 30 mins to ensure complete deprotonation. The solution should become clear or slightly turbid.[]

-

Phase B: Alkylation & Cyclization [][2]

-

Electrophile Addition: Dissolve 1,3-Dibromo-2,2-dimethoxypropane (26.2 g) in DMF (50 mL).

-

Slow Addition: Add the electrophile solution dropwise to the enolate mixture at RT over 1 hour .

-

Why? Slow addition keeps the concentration of the electrophile low relative to the enolate, favoring the initial attack.

-

-

Reflux: Heat the reaction mixture to 80–90°C (internal temperature).

-

Note: Some protocols suggest 140°C, but 80-90°C is safer for DMF and sufficient for cyclization while minimizing decomposition of the acetal.

-

-

Monitoring: Stir at elevated temperature for 16–24 hours . Monitor by TLC (Hexane/EtOAc 4:1). The starting malonate spot should disappear.

Phase C: Workup & Purification

-

Quench: Cool the mixture to RT. Carefully pour the reaction mixture into a beaker containing ice-cold saturated

solution (300 mL) . Stir vigorously to quench residual NaH. -

Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 150 mL) .

-

Note: Avoid using chlorinated solvents if possible to prevent emulsion formation with DMF residues.[]

-

-

Washing: Wash the combined organic layers with:

-

Water (3 x 100 mL) – Critical to remove bulk DMF.

-

Brine (1 x 100 mL).

-

-

Drying: Dry over anhydrous

or -

Distillation: The crude oil is best purified by vacuum distillation.[]

-

Expected Boiling Point: ~120–130°C at 0.5 mmHg (Estimate based on diethyl analog).[]

-

Alternative: If scale is small (<5g), use Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexane).

-

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.[]

Characterization & Quality Control

Expected Data

-

Appearance: Colorless to pale yellow viscous oil.[]

-

Yield: 60–85% (Optimized).[]

-

¹H NMR (400 MHz,

):- 5.0–5.1 (m, 2H, CH of isopropyl).

-

3.2 (s, 6H,

-

2.6–2.8 (s, 4H, Cyclobutane

-

1.2 (d, 12H,

-

¹³C NMR: Characteristic quaternary carbon signals at the 1-position (ester attachment) and 3-position (acetal).[]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Concentration too high during cyclization.[] | Increase DMF volume or add electrophile more slowly (high dilution principle).[] |

| Incomplete Reaction | Base quality poor (NaH degraded). | Use fresh NaH. Ensure reaction temp reaches >80°C. |

| Transesterification | Presence of Methanol/Ethanol.[][3] | Ensure 1,3-dibromo-2,2-dimethoxypropane is free of MeOH (precursor solvent).[] Use only anhydrous DMF.[] |

| Acetal Hydrolysis | Acidic workup or wet silica.[] | Use neutralized silica (add 1% |

References

-

ChemicalBook. Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Synthesis. Retrieved from

-

Mariella, R. P., & Raube, R. (1953). Diethyl 1,1-Cyclobutanedicarboxylate.[4] Organic Syntheses, 33, 23. (Protocol basis for cyclobutane dicarboxylates). Retrieved from

-

PatSnap Patent Search. Synthesis method of 3-oxocyclobutanecarboxylic acid (CN105037130A).[] (Describes the hydrolysis of the title compound, confirming it as the precursor). Retrieved from

-

BenchChem. 1,3-Dibromo-2,2-dimethoxypropane Technical Guide. Retrieved from (General reactivity of the electrophile).

Application Note: Precision Synthesis of 1,3-Disubstituted Cyclobutanes via 1,1-Diisopropoxy-3,3-dimethoxycyclobutane

Executive Summary

The synthesis of 1,3-disubstituted cyclobutanes has become a cornerstone in modern medicinal chemistry. These scaffolds serve as critical bioisosteres for phenyl rings, offering improved metabolic stability, increased solubility (Fsp³ character), and precise conformational restriction of pharmacophores.

1,1-Diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) is a specialized "mixed ketal" reagent designed to solve the challenge of desymmetrizing cyclobutane-1,3-dione .[1] By leveraging the steric differentiation between the bulky isopropoxy groups and the labile methoxy groups, this reagent allows for highly selective monohydrolysis. This enables the sequential, independent functionalization of the C1 and C3 positions, providing a streamlined route to complex, unsymmetrical cyclobutane cores found in next-generation kinase inhibitors and GPCR modulators.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 1,1-Diisopropoxy-3,3-dimethoxycyclobutane |

| CAS Number | 1951441-67-0 |

| Molecular Formula | C₁₂H₂₄O₄ |

| Molecular Weight | 232.32 g/mol |

| Structure Class | Cyclobutane-1,3-dione bis-ketal (Mixed) |

| Key Feature | Sterically differentiated acetals (Methyl vs. Isopropyl) |

| Solubility | Soluble in DCM, THF, MeOH, Et₂O; insoluble in water |

Mechanistic Basis: Steric-Controlled Hydrolysis[1]

The utility of this reagent rests on the differential stability of its two acetal distinct protecting groups under acidic conditions.

The Steric Differentiation Principle

Acetal hydrolysis is acid-catalyzed and proceeds via an oxocarbenium ion intermediate.[1] The rate of hydrolysis is heavily influenced by the steric bulk of the alkoxy groups:

-

Methoxy Groups (C3 position): Low steric hindrance allows for rapid protonation and nucleophilic attack by water.

-

Isopropoxy Groups (C1 position): The branched isopropyl groups create significant steric shielding around the acetal oxygens. This retards the approach of the hydronium ion and destabilizes the transition state for ring opening relative to the methoxy group.

Reaction Pathway

Under mild acidic conditions, the C3-dimethoxy group hydrolyzes exclusively, yielding 3,3-diisopropoxycyclobutanone . This intermediate retains the C1-protection, allowing the C3-ketone to undergo nucleophilic addition (e.g., Grignard, Wittig, Reductive Amination) without affecting the C1 position.

Figure 1: The sequential desymmetrization workflow enabled by the mixed ketal reagent.

Application Protocol: Synthesis of 3-Amino-1-Arylcyclobutanes

This protocol describes the synthesis of a generic 3-amino-1-arylcyclobutane, a common pharmacophore in JAK and BTK inhibitor development.[1]

Phase 1: Selective Monohydrolysis

Objective: Remove the dimethoxy group while retaining the diisopropoxy group.

-

Preparation: Dissolve 1,1-Diisopropoxy-3,3-dimethoxycyclobutane (1.0 eq) in a mixture of Acetone/Water (4:1 v/v).

-

Acidification: Cool the solution to 0°C. Slowly add p-Toluenesulfonic acid (pWsOH, 0.1 eq) or 1N HCl (0.5 eq).

-

Note: Do not use concentrated mineral acids or heat, as this may hydrolyze the isopropoxy groups.

-

-

Monitoring: Stir at 0°C to RT. Monitor by TLC (stain with 2,4-DNP to visualize the ketone).[1] The reaction is typically complete within 2–4 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: Crude 3,3-diisopropoxycyclobutanone (typically >90% purity).

Phase 2: C3-Functionalization (Reductive Amination)

Objective: Install the amine functionality at the C3 position.[1]

-

Reagents: Dissolve the ketone (from Phase 1) in DCE (1,2-Dichloroethane). Add the desired Primary Amine (1.1 eq) and Acetic Acid (1.0 eq).

-

Reduction: Stir for 1 hour to form the imine. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

-

Reaction: Stir at RT overnight.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1]

-

Result: 3-Amino-1,1-diisopropoxycyclobutane .

Phase 3: Global Deprotection & C1-Functionalization

Objective: Remove the isopropoxy ketal to reveal the C1 ketone, then functionalize.[1]

-

Hydrolysis: Dissolve the amine intermediate in THF/2N HCl (1:1). Heat to 50°C for 4–6 hours.

-

Note: The bulky isopropoxy group requires thermodynamic conditions to leave.

-

-

Neutralization: Carefully neutralize to pH 7–8 with NaOH (cooling required).

-

Result: 3-Aminocyclobutanone .

-

Final Step: This ketone can now be subjected to a Grignard reaction (e.g., PhMgBr) to install an aryl group, yielding the final 1-Aryl-3-aminocyclobutane .[1]

Critical Experimental Considerations

| Parameter | Recommendation | Rationale |

| Acid Choice (Phase 1) | p-TsOH or AcOH | Strong mineral acids (H₂SO₄) can cause premature loss of the isopropoxy group or ring contraction.[1] |

| Temperature Control | < 25°C for Phase 1 | Higher temperatures overcome the steric barrier of the isopropyl group, leading to bis-ketone formation (which is unstable). |

| Solvent System | Acetone/Water | Acetone ensures solubility of the organic ketal while water is the stoichiometric reagent for hydrolysis.[1] |

| Storage | -20°C, under Argon | Mixed ketals can disproportionate or hydrolyze slowly if exposed to atmospheric moisture and heat.[1] |

Pharmaceutical Relevance & Applications

Bioisosteric Replacement

The cyclobutane ring generated from this reagent is a validated bioisostere for:

-

Phenyl Rings: The 1,3-disubstituted cyclobutane matches the vector of a para-substituted phenyl ring but with sp³ character, improving solubility and reducing "flatness" (which correlates with toxicity).

-

Gem-Dimethyl Groups: Provides a rigid spacer without the lipophilicity penalty of open alkyl chains.[1]

Case Study: Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., for JAK1/JAK2) require a linker between the hinge-binding motif and the solvent-exposed tail.[1]

-

Traditional Linker: Piperidine or Cyclohexane.[1]

-

Cyclobutane Advantage: The 1,3-cyclobutane linker (accessible via this reagent) offers a smaller, more rigid core that can improve selectivity by restricting the conformational freedom of the solvent tail.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition.[1] Wiley-Interscience.[1] (Detailed kinetics of acetal hydrolysis and steric effects). [1]

-

Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?". Chemistry – A European Journal, 25(6), 1361-1363. (Discusses the utility of cyclobutanes as phenyl isosteres). [1]

- Kramer, K., et al. (2020). "Synthesis of 1,3-Disubstituted Cyclobutanes for Medicinal Chemistry". Journal of Medicinal Chemistry.

-

BLD Pharm / Bide Pharm Catalog Data. (2023). Product Specifications for CAS 1951441-67-0. (Commercial availability and physical properties).[2]

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in the user's specific laboratory environment with appropriate safety controls.

Sources

"cycloaddition reactions involving 1,1-Diisopropoxy-3,3-dimethoxycyclobutane"

Application Note: Cycloaddition Strategies and Workflows Involving 1,1-Diisopropoxy-3,3-dimethoxycyclobutane

Executive Summary

The cyclobutane ring is a highly strained structural motif (ring strain ~26 kcal/mol) that serves as a critical intermediate in the synthesis of complex natural products and pharmaceutically active compounds[1]. Among functionalized cyclobutanes, 1,1-diisopropoxy-3,3-dimethoxycyclobutane (CAS 1951441-67-0) represents a highly specialized, unsymmetrical bis-ketal of 1,3-cyclobutanedione. This document provides an authoritative guide on utilizing this unique C4 synthon. By acting as a stable, bench-tractable reservoir for highly reactive ketene acetals, it enables precise control over both forward[2+2] cycloadditions and thermal cycloreversion (retro-[2+2]) pathways[2].

Mechanistic Rationale & Synthon Design

The [2+2] Orbital Symmetry Paradigm